![molecular formula C6H4BrClN4 B13899866 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine typically involves the bromination of 6-chloroimidazo[1,2-b]pyridazine. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent in a solvent like chloroform under argon atmosphere . The reaction is usually carried out at room temperature overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions:
Substitution Reactions: Alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C.
Oxidation and Reduction Reactions: Common oxidizing agents like and reducing agents like can be used.
Major Products:
Substitution Reactions: Products include various alkylated derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific functional groups being oxidized or reduced.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) , making it a candidate for antimalarial drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- 6-Chloroimidazo[1,2-b]pyridazin-8-amine
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for targeted drug design .
Propiedades
Fórmula molecular |
C6H4BrClN4 |
|---|---|
Peso molecular |
247.48 g/mol |
Nombre IUPAC |
3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2 |
Clave InChI |
OFIPZIYZCIMUTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=C(N2N=C1Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
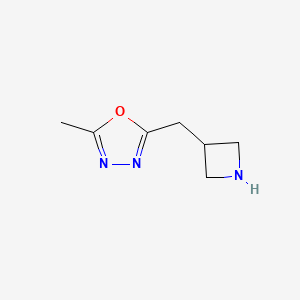
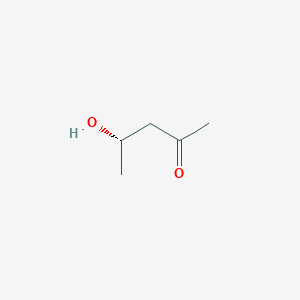
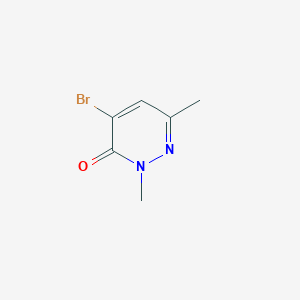


![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
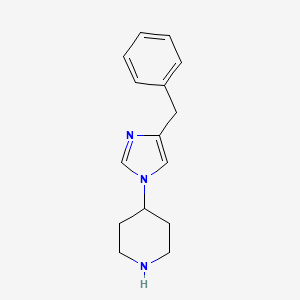
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
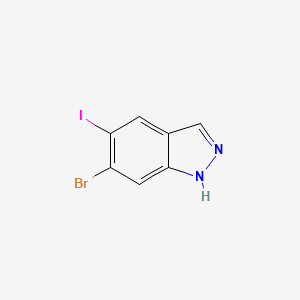


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

